![molecular formula C15H22N4O5 B3429414 3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid CAS No. 743444-29-3](/img/structure/B3429414.png)
3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid
描述
3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid is a chemical compound that belongs to the class of purine derivatives. These compounds are known for their broad spectrum of biological activities and applications. Purine derivatives have been extensively studied due to their roles in medicinal chemistry, biochemistry, and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the use of purine precursors and various reagents under controlled conditions. The synthetic route typically starts with the functionalization of a purine nucleus, followed by the introduction of the methoxyethyl and methylpropyl groups. The final steps involve the attachment of the propanoic acid moiety through esterification or amidation reactions. The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. High-throughput methods and automated synthesis platforms can also be employed to produce large quantities efficiently.
化学反应分析
Types of Reactions: This compound undergoes a variety of chemical reactions including oxidation, reduction, substitution, and addition reactions. Due to the presence of functional groups like methoxyethyl, methylpropyl, and propanoic acid, it shows reactivity towards electrophiles and nucleophiles.
Common Reagents and Conditions: Typical reagents used include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts for specific reactions. Solvents like dichloromethane, methanol, and water are often used depending on the reaction type.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups into the molecule.
科学研究应用
This compound has numerous applications across various fields:
Chemistry: : Used as an intermediate in organic synthesis and in the development of new materials with specific properties.
Biology: : Studied for its effects on cellular processes and metabolic pathways. It may be used in probing enzyme functions or as a ligand in biochemical assays.
Medicine: : Potential applications in drug development due to its bioactive properties. It may act on specific molecular targets relevant to diseases.
Industry: : Used in the manufacture of pharmaceuticals, agrochemicals, and possibly as a building block for complex chemical syntheses.
作用机制
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The precise mechanism involves binding to active sites, thereby modulating the activity of these targets. The pathways involved often include signal transduction pathways, enzyme inhibition or activation, and interactions with DNA or RNA.
相似化合物的比较
Comparing this compound with other purine derivatives:
Adenine: : Unlike adenine, which is a fundamental building block of nucleic acids, our compound has additional functional groups that confer unique reactivity and applications.
Theophylline: : While theophylline is used primarily as a bronchodilator, our compound's methoxyethyl and methylpropyl groups might offer different pharmacological profiles and uses.
Caffeine: : Both are purine derivatives, but caffeine is widely consumed as a stimulant. The added complexity of our compound could lead to more specialized uses.
Similar Compounds
6-methylpurine
2,6-dioxopurine
8-methyladenine
This detailed analysis showcases the versatility and scientific importance of 3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid across various domains
属性
IUPAC Name |
3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-9(2)8-19-13-12(14(22)17-15(19)23)18(6-7-24-3)10(16-13)4-5-11(20)21/h9H,4-8H2,1-3H3,(H,20,21)(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJHLUIRIJDHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)NC1=O)N(C(=N2)CCC(=O)O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118831 | |
| Record name | 2,3,6,7-Tetrahydro-7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-1H-purine-8-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-29-3 | |
| Record name | 2,3,6,7-Tetrahydro-7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-1H-purine-8-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743444-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,7-Tetrahydro-7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-1H-purine-8-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


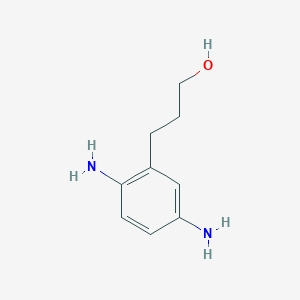
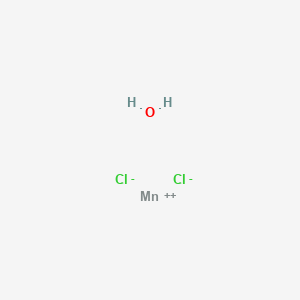
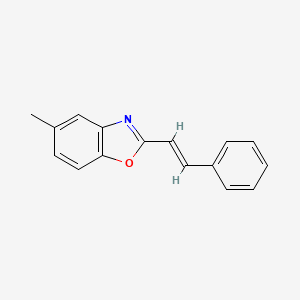
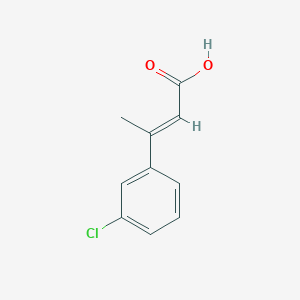
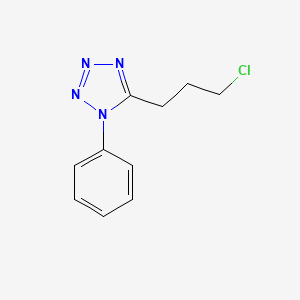
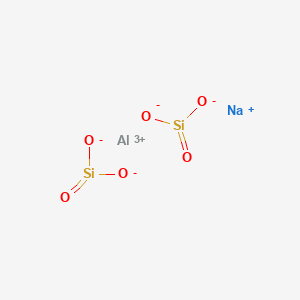
![1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine](/img/structure/B3429360.png)
![2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid](/img/structure/B3429369.png)
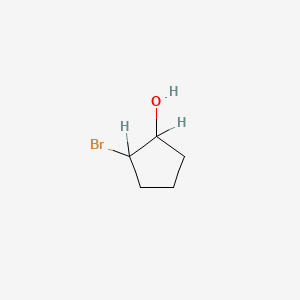
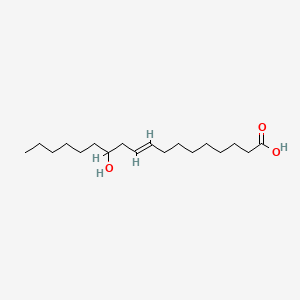
![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B3429389.png)
![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B3429392.png)
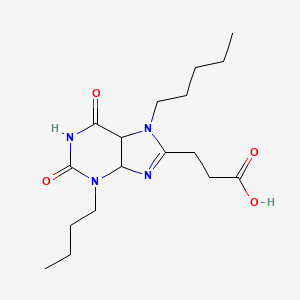
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethoxyphenyl)quinoline](/img/structure/B3429401.png)
